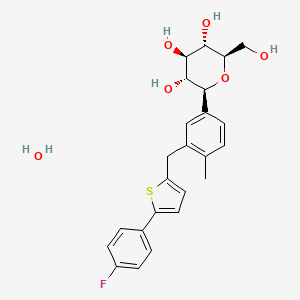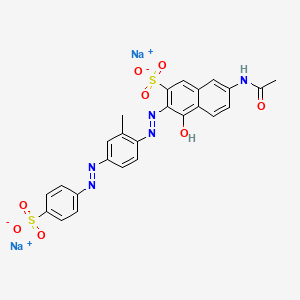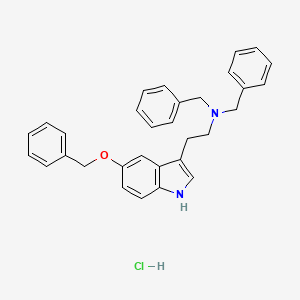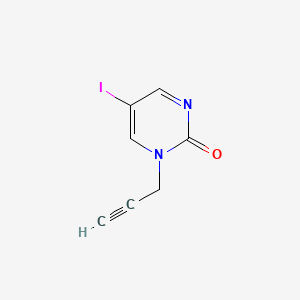
1-Propargyl-5-iodopyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propargyl-5-iodopyrimidin-2-one is a halogen-substituted pyrimidine derivative known for its significant biological activity. This compound has been studied for its potential in inhibiting mitosis and its ability to interfere with tubulin binding, making it a subject of interest in cancer research .
Méthodes De Préparation
The synthesis of 1-propargyl-5-iodopyrimidin-2-one typically involves the halogenation of 1-propargylpyrimidin-2-one. The iodination process can be achieved using iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Propargyl-5-iodopyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Propargyl-5-iodopyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit mitosis makes it useful in studying cell division and cancer biology.
Medicine: Its potential as an anti-cancer agent is being explored due to its ability to interfere with tubulin binding and arrest cells in metaphase.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The primary mechanism of action of 1-propargyl-5-iodopyrimidin-2-one involves its interaction with tubulin, a protein essential for cell division. By binding to tubulin, the compound inhibits the polymerization of microtubules, leading to metaphase arrest in dividing cells. This disruption of the mitotic process is the basis for its potential anti-cancer properties .
Comparaison Avec Des Composés Similaires
1-Propargyl-5-iodopyrimidin-2-one is part of a class of halogen-substituted pyrimidines. Similar compounds include:
- 1-Propargyl-5-fluoropyrimidin-2-one
- 1-Propargyl-5-chloropyrimidin-2-one
- 1-Propargyl-5-bromopyrimidin-2-one
Compared to these compounds, this compound has shown the highest mitotic inhibitory potential and competitive inhibition of colchicine binding to tubulin. This makes it particularly unique and valuable in research applications .
Propriétés
Numéro CAS |
88167-34-4 |
|---|---|
Formule moléculaire |
C7H5IN2O |
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
5-iodo-1-prop-2-ynylpyrimidin-2-one |
InChI |
InChI=1S/C7H5IN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |
Clé InChI |
PKKOCUIWETVIRU-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C=C(C=NC1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


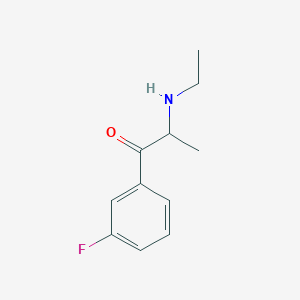
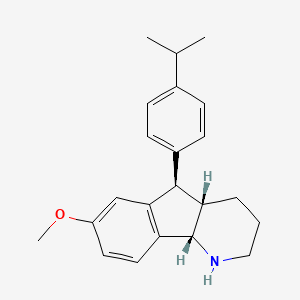
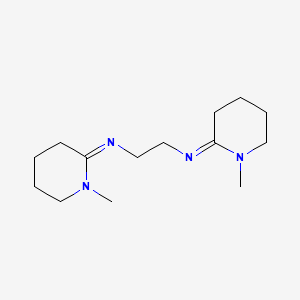
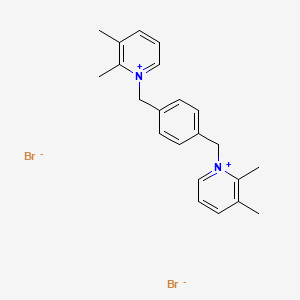


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
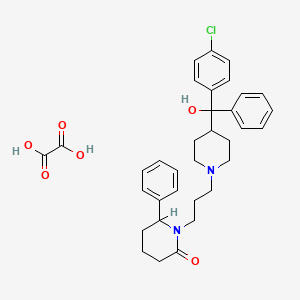
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
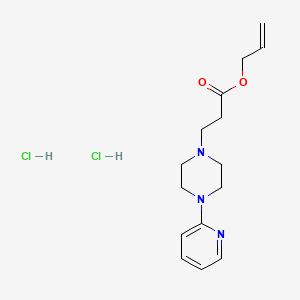
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
